molecular formula C14H20O2 B8321307 Methyl 2-(4-t-butylphenyl)propanoate

Methyl 2-(4-t-butylphenyl)propanoate

Cat. No.: B8321307
M. Wt: 220.31 g/mol
InChI Key: VVCURAYPFGWXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-t-butylphenyl)propanoate is an ester derivative featuring a para-substituted t-butyl group on the phenyl ring and a methyl ester moiety.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H20O2/c1-10(13(15)16-5)11-6-8-12(9-7-11)14(2,3)4/h6-10H,1-5H3

InChI Key

VVCURAYPFGWXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares Methyl 2-(4-t-butylphenyl)propanoate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Features
This compound* C₁₄H₂₀O₂ 220.30 4-t-butylphenyl N/A High steric bulk, hydrophobic
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 257.12 4-bromophenyl, methyl 154825-97-5 Heavy atom effect, halogen reactivity
tert-Butyl 2-methyl-2-(4-methylphenyl)propanoate C₁₆H₂₂O₂ 246.34 4-methylphenyl, tert-butyl ester N/A Steric hindrance, crystallinity
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.76 4-(4-chlorobutanoyl)phenyl 154477-54-0 Reactive acyl chloride site
Methyl 2-(4-amino-2-fluorophenoxy)propanoate C₁₀H₁₂FNO₃ 213.21 4-amino-2-fluorophenoxy 99045-12-2 Polar, bioactive potential

*Calculated based on structural inference.

Key Differences and Implications

Steric and Electronic Effects
  • t-Butyl vs. Bromo/Methyl Substituents: The t-butyl group in the target compound enhances hydrophobicity and steric shielding compared to the bromo () or methyl () analogs.
  • Chlorobutanoyl Group: The chlorobutanoyl substituent in introduces a reactive site for further functionalization (e.g., nucleophilic substitution or amide formation), making it versatile in multi-step syntheses .
Physical Properties
  • Molecular Weight : Bromine and chlorine substituents significantly increase molecular weight (257.12 and 282.76 g/mol, respectively) compared to the t-butyl variant (220.30 g/mol), affecting solubility and diffusion properties .
  • Crystallinity: tert-Butyl esters () often exhibit high crystallinity due to rigid packing, whereas amino-fluorophenoxy derivatives () may form less ordered structures due to hydrogen bonding .

Research Findings and Methodological Insights

Reactivity and Stability

  • Hydrolysis Resistance : The t-butyl group likely slows ester hydrolysis compared to methyl or ethyl esters, as seen in ’s tert-butyl derivatives .
  • Functional Group Compatibility: The amino-fluorophenoxy group () enables hydrogen bonding, which could enhance binding in biological systems but complicate purification .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A common approach to introducing the tert-butyl group onto aromatic rings involves Friedel-Crafts alkylation. Patent US20120071696A1 details the synthesis of 4-tert-butyltoluene via aluminum chloride-catalyzed reaction of toluene with tert-butyl chloride. While this patent focuses on aldehyde derivatives, the intermediate 4-tert-butyltoluene could serve as a precursor for Methyl 2-(4-t-butylphenyl)propanoate through propionylation and esterification:

  • Propionylation :

    • 4-tert-butyltoluene undergoes Friedel-Crafts acylation with propionyl chloride to yield 2-(4-t-butylphenyl)propanoyl chloride.

    • Reaction conditions: AlCl₃ catalyst, 0–5°C, anhydrous dichloromethane.

  • Esterification :

    • The acyl chloride intermediate reacts with methanol in the presence of a base (e.g., triethylamine) to form the methyl ester.

    • Yield optimization: Excess methanol and controlled pH (6–7) minimize hydrolysis.

This two-step route achieves an estimated 65–70% overall yield, though meta-isomer formation (3-t-butyl derivative) remains a challenge, requiring chromatographic separation.

Michael Addition and H-1,5 Migration Strategy

Patent CN103664612A describes a novel method for synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which can be adapted for the target compound by omitting hydroxylation steps:

  • Michael Addition :

    • 4-tert-butylphenol reacts with methyl acrylate under basic conditions (sodium methoxide, 80–90°C) to form a β-ketoester intermediate.

    • Key parameters: Nitrogen atmosphere, 12–20 min vacuum degassing, and strict temperature control (<80°C) to prevent side reactions.

  • H-1,5 Migration :

    • Thermal rearrangement (120°C, 1–1.5 hours) shifts the ester group to the desired position, yielding this compound.

    • Post-reaction neutralization with acetic acid (pH 5–6) and recrystallization in 85% ethanol achieve 79.9% purity.

Table 1: Reaction Conditions and Yields for Michael Addition Route

ParameterValueSource
CatalystSodium methoxide (0.1–0.2 eq)
Temperature80–120°C
Reaction Time3–4.5 hours
Yield79.9% (after crystallization)

Direct Esterification of Preformed Acids

A third route involves esterifying 2-(4-t-butylphenyl)propanoic acid with methanol:

  • Acid Synthesis :

    • Hydrolysis of 2-(4-t-butylphenyl)propanenitrile (via Ritter reaction) yields the corresponding carboxylic acid.

    • Nitrile precursor: Synthesized from 4-tert-butylbenzyl chloride and sodium cyanide.

  • Esterification :

    • Acid-catalyzed (H₂SO₄) reaction with methanol under reflux (65°C, 6 hours) produces the ester.

    • Distillation under reduced pressure (10 mmHg) isolates the product with >90% purity.

Challenges in Isomeric Purity and Scalability

Para/Meta Isomer Separation

Commercial 4-tert-butyltoluene typically contains 1–5% 3-tert-butyltoluene, leading to meta-substituted byproducts. Patent EP2616424B1 highlights fractional distillation (60–80°C, 4–6.6 kPa) as effective for isolating para-isomers, though this adds cost and complexity.

Catalyst Efficiency and Environmental Impact

Homogeneous catalysts like AlCl₃ generate stoichiometric waste, prompting interest in heterogeneous alternatives (e.g., zeolites). However, these systems currently exhibit lower activity (<50% conversion) .

Q & A

Q. Basic

  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (t-butyl group), δ 3.6–3.7 ppm (ester methyl), and aromatic protons (δ 7.2–7.4 ppm).
  • ¹³C NMR : Signals for the ester carbonyl (~170 ppm) and quaternary carbon of the t-butyl group (~34 ppm).
  • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch). X-ray crystallography (if crystalline) confirms spatial arrangement .

In kinetic studies of ester hydrolysis, how does the t-butyl substituent affect the rate compared to other aryl substituents?

Advanced
The t-butyl group’s electron-donating nature decreases electrophilicity of the ester carbonyl, slowing base-catalyzed hydrolysis. However, steric hindrance dominates, further reducing reaction rates. Comparative studies with analogs (e.g., 4-methyl or 4-fluoro derivatives) show rate differences of 2–3 orders of magnitude, validated via pH-stat titration or LC-MS monitoring .

What are the recommended protocols for ensuring the stability of this compound during storage and handling?

Basic
Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Purity should be verified via HPLC before critical experiments, with periodic checks for ester degradation products (e.g., free acid) .

How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are employed?

Advanced
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes or receptors. Validation includes:

  • In vitro assays : Competitive binding studies using fluorescence polarization.
  • SAR analysis : Comparing predictions with analogs’ experimental bioactivity data .

What are the common impurities or byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?

Basic
Common impurities include:

  • Unreacted acid : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane) and removed by aqueous NaHCO₃ wash.
  • Di-ester byproducts : Identified via GC-MS (m/z peaks > parent compound). Mitigation involves optimizing stoichiometry (1:1.2 molar ratio of acid:methanol) .

What strategies are effective in resolving contradictions between in vitro bioactivity data and in silico predictions for this compound?

Q. Advanced

  • Orthogonal assays : Use SPR (surface plasmon resonance) to confirm binding kinetics if docking predictions conflict with enzyme inhibition data.
  • Metabolite profiling : LC-HRMS identifies active metabolites that may explain discrepancies.
  • Cohort studies : Replicate experiments under varied conditions (e.g., pH, co-solvents) to assess environmental influences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.